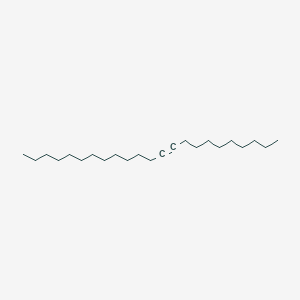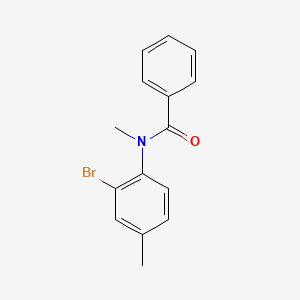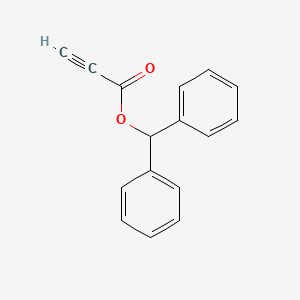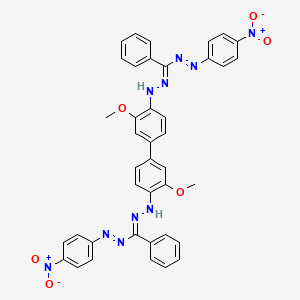
N-(Diphenylboranyl)-N-methyl-N'-pyridin-2-ylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Diphenylboranyl)-N-methyl-N’-pyridin-2-ylthiourea is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound consists of a boron atom bonded to two phenyl groups, a methyl group, and a pyridin-2-ylthiourea moiety. The presence of boron in its structure imparts unique properties that make it valuable for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Diphenylboranyl)-N-methyl-N’-pyridin-2-ylthiourea typically involves the reaction of diphenylboronic acid with N-methyl-N’-pyridin-2-ylthiourea under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the boron compound. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete reaction. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to increase yield and reduce costs. This may involve the use of more efficient catalysts, higher reaction temperatures, and continuous flow reactors. The purification process is also scaled up, often using automated systems to handle large volumes of reaction mixture.
Análisis De Reacciones Químicas
Types of Reactions
N-(Diphenylboranyl)-N-methyl-N’-pyridin-2-ylthiourea undergoes several types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acid derivatives.
Reduction: The compound can be reduced to form borohydride derivatives.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require the use of catalysts such as palladium or platinum and are carried out under inert atmospheres.
Major Products Formed
The major products formed from these reactions include boronic acid derivatives, borohydride derivatives, and substituted phenyl compounds. These products have various applications in organic synthesis and materials science.
Aplicaciones Científicas De Investigación
N-(Diphenylboranyl)-N-methyl-N’-pyridin-2-ylthiourea has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: The compound is studied for its potential as a boron carrier in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Research is ongoing to explore its potential as an anti-cancer agent due to its ability to target specific cellular pathways.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of N-(Diphenylboranyl)-N-methyl-N’-pyridin-2-ylthiourea involves its interaction with specific molecular targets and pathways. The boron atom in the compound can form stable complexes with diols and other Lewis bases, which allows it to interfere with cellular processes. In BNCT, the compound accumulates in cancer cells and, upon neutron irradiation, releases high-energy particles that selectively destroy the cancer cells while sparing healthy tissue.
Comparación Con Compuestos Similares
Similar Compounds
Diphenylboronic acid: Similar in structure but lacks the pyridin-2-ylthiourea moiety.
N-Methyl-N’-pyridin-2-ylthiourea: Similar but lacks the boron atom.
Phenylboronic acid: Contains a single phenyl group bonded to boron.
Uniqueness
N-(Diphenylboranyl)-N-methyl-N’-pyridin-2-ylthiourea is unique due to the combination of boron, phenyl groups, and the pyridin-2-ylthiourea moiety. This unique structure imparts specific chemical properties that make it valuable for targeted applications in research and industry.
Propiedades
Número CAS |
63711-84-2 |
|---|---|
Fórmula molecular |
C19H18BN3S |
Peso molecular |
331.2 g/mol |
Nombre IUPAC |
1-diphenylboranyl-1-methyl-3-pyridin-2-ylthiourea |
InChI |
InChI=1S/C19H18BN3S/c1-23(19(24)22-18-14-8-9-15-21-18)20(16-10-4-2-5-11-16)17-12-6-3-7-13-17/h2-15H,1H3,(H,21,22,24) |
Clave InChI |
MPAFJXCVZRGAIF-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=CC=C1)(C2=CC=CC=C2)N(C)C(=S)NC3=CC=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N',N'',N''',N'''',N'''''-[Benzene-1,2,3,4,5,6-hexaylhexakis(methylene)]hexaaniline](/img/structure/B14487293.png)

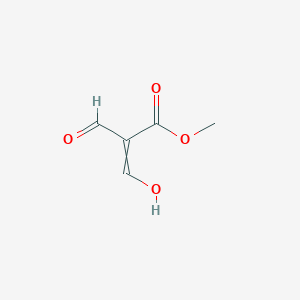
![3-Chloro-4-phenyl-4H-cyclopenta[C]cinnoline-1-carboxylic acid](/img/structure/B14487302.png)
![[(3-Methyl-2-nitrobut-3-en-1-yl)sulfanyl]benzene](/img/structure/B14487307.png)

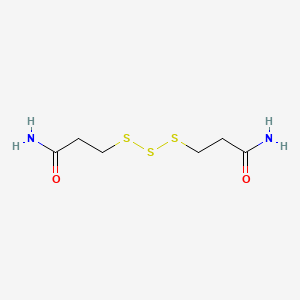
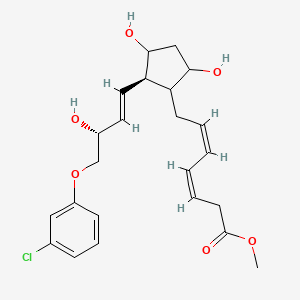
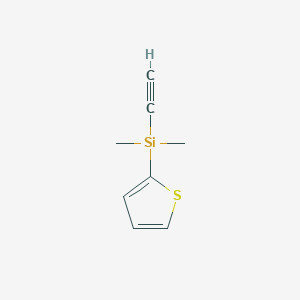
![Cyclohexanone, 2,6-bis[5-(dimethylamino)-2,4-pentadienylidene]-](/img/structure/B14487338.png)
